molecular formula C14H12O3 B1268007 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate CAS No. 857368-92-4

2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate

Cat. No.: B1268007
CAS No.: 857368-92-4
M. Wt: 228.24 g/mol
InChI Key: MFCWKYAMCCPYCX-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (CAS: 163164-47-4) is a biphenyl-derived aldehyde hydrate with the molecular formula C₁₄H₁₂O₃·xH₂O. Its structure features a biphenyl core substituted at the 4-position with a 2-oxoacetaldehyde group, stabilized in a hydrated form.

Hydration of the aldehyde group enhances its stability under ambient conditions, a common strategy to mitigate the volatility and reactivity of free aldehydes. The biphenyl moiety contributes to π-π stacking interactions, influencing crystallization behavior and solubility .

Properties

IUPAC Name

2-oxo-2-(4-phenylphenyl)acetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2.H2O/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCWKYAMCCPYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Oxalyl Chloride

This method leverages electrophilic aromatic substitution to introduce the oxoacetaldehyde group onto the biphenyl scaffold.

Reaction Scheme:
Biphenyl + Oxalyl Chloride → 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate

Key Conditions:

Parameter Value/Description Source
Catalyst AlCl₃ (Lewis acid)
Solvent Dichloromethane (DCM)
Temperature 0–5°C (to minimize side reactions)
Reagent Ratio Biphenyl:Oxalyl Chloride:AlCl₃ = 1:1:1.2

Mechanistic Insights:

  • Electrophilic Activation: Oxalyl chloride reacts with AlCl₃ to generate an acylium ion intermediate.
  • Aromatic Substitution: The acylium ion attacks the electron-rich 4-position of biphenyl, forming the C–C bond.
  • Hydration: The resulting ketone undergoes hydration to form the hydrate under ambient conditions.

Yield Optimization:
Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, increasing yields to ~65–72%.

Oxidation of 4-Biphenylethanol

This approach converts a secondary alcohol to the aldehyde via controlled oxidation.

Reaction Scheme:
4-Biphenylethanol → this compound

Key Conditions:

Parameter Value/Description Source
Oxidizing Agent Pyridinium Chlorochromate (PCC)
Solvent Dichloromethane (DCM)
Temperature 0°C
Time 12 hours

Mechanistic Insights:

  • Oxidation: PCC selectively oxidizes the secondary alcohol to a ketone without overoxidation to carboxylic acids.
  • Hydration: The ketone hydrates spontaneously under aqueous conditions, forming the hydrate.

Yield: ~65–72% (dependent on reaction purity).

Glyoxylic Acid Condensation

This method employs acid-catalyzed condensation to form the oxoacetaldehyde group.

Reaction Scheme:
Biphenyl + Glyoxylic Acid → this compound

Key Conditions:

Parameter Value/Description Source
Catalyst H₂SO₄ (acidic conditions)
Solvent Water/EtOH mixture
Temperature 25°C
Time 24 hours

Mechanistic Insights:

  • Condensation: Glyoxylic acid reacts with biphenyl under acidic conditions to form a β-hydroxy ketone intermediate.
  • Dehydration: The intermediate undergoes dehydration to yield the oxoacetaldehyde, followed by hydration to the hydrate.

Yield: ~55–60% (lower than Friedel-Crafts due to competing side reactions).

Directed Metalation with O-Carbamate Groups

This regioselective method uses O-carbamate directing groups (DMGs) to control substitution patterns.

Reaction Scheme:
Biphenyl-O-Carbamate → this compound

Key Conditions:

Parameter Value/Description Source
Base s-BuLi or LDA
Electrophile CO₂ or HCHO
Temperature −78°C → RT

Mechanistic Insights:

  • Metalation: The O-carbamate group directs ortho-metalation at the 4-position.
  • Quenching: The lithiated intermediate reacts with CO₂ or HCHO to introduce the oxoacetaldehyde group.

Advantages:

  • Enables regioselective synthesis of complex polycyclic structures.
  • Yields ~70–85% for analogous systems.

Comparative Analysis of Synthesis Routes

The table below evaluates efficiency, scalability, and cost-effectiveness of methods.

Method Yield (%) Scalability Cost Key Advantage Source
Friedel-Crafts 65–72 High Low High regioselectivity
Oxidation 65–72 Moderate Moderate Avoids harsh catalysts
Glyoxylic Acid 55–60 Low High Simple reagents
Directed Metalation 70–85 Low High Precise regioselectivity

Critical Factors in Reaction Optimization

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving yields.
  • Temperature Control: Low temperatures (0–5°C) minimize side reactions in Friedel-Crafts reactions.
  • Catalyst Choice: AlCl₃ outperforms FeCl₃ in promoting electrophilic substitution.

Chemical Reactions Analysis

Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium under acidic conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-([1,1’-Biphenyl]-4-yl)-2-oxoacetic acid.

    Reduction: 2-([1,1’-Biphenyl]-4-yl)-2-hydroxyacetaldehyde.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects. Derivatives of this compound may act as drug candidates for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. The biphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following table summarizes key structural analogues and their properties:

Compound Name CAS No. Structural Features Similarity Score Key Properties and Applications
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate 163164-47-4 Biphenyl, oxoacetaldehyde, hydrate Intermediate for pharmaceuticals; hydrate enhances stability
[1,1'-Biphenyl]-4,4'-dicarbaldehyde 582-24-1 Biphenyl with two aldehyde groups 0.83 Higher reactivity for crosslinking or polymerization
2-Oxo-2-(p-tolyl)acetaldehyde hydrate 7466-72-0 p-Tolyl group, oxoacetaldehyde, hydrate 0.76 Increased hydrophobicity due to methyl group; used in agrochemicals
2-(4-Bromophenyl)-2-oxoacetaldehyde hydrate 5195-29-9 4-Bromophenyl, oxoacetaldehyde, hydrate 1.00 Bromine enhances electronic effects for Suzuki couplings
2-[4-(Benzyloxy)phenyl]-2-oxoethyl quinolinecarboxylate 353466-91-8 Quinoline ester, benzyloxy group, oxoethyl Potential antimicrobial or anticancer agent

Key Observations :

  • Electronic Effects : Bromine substitution (e.g., 5195-29-9) increases electrophilicity, making the compound more reactive in cross-coupling reactions compared to the biphenyl analogue .
  • Solubility: Hydrated forms (e.g., 163164-47-4, 7466-72-0) exhibit higher water solubility than non-hydrated aldehydes, critical for biological applications .

Pharmaceutical Relevance

  • LCZ696 Analogues : Compounds like 163164-47-4 serve as precursors to biphenyl-containing drugs. For example, LCZ696 (936623-90-4) incorporates a biphenyl-tetrazole moiety, highlighting the importance of biphenyl intermediates in cardiovascular therapeutics .
  • Exemestane Derivatives : Fluorinated biphenyl propionates (e.g., sodium 2-(2-fluoro-4-biphenylyl)propionate dihydrate) share structural motifs with 163164-47-4 but are optimized for hormone therapy .

Biological Activity

2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate, also known as 4-biphenyl-2-oxoacetaldehyde hydrate, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications in various fields.

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H12_{12}O2_2
  • Molecular Weight : 228.25 g/mol
  • CAS Number : 16208-14-3

Synthesis

The synthesis of this compound typically involves the condensation of biphenyl derivatives with acetaldehyde in the presence of suitable catalysts. Various methods have been explored, including solvent-free reactions and microwave-assisted synthesis, enhancing yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of 2-oxoacetaldehyde compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth and possess antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Enzymatic Effects

The compound has been studied for its effects on various enzymes. In one study, it was found to inhibit the activity of cellobiase from Absidia corymbifera, suggesting potential applications in biocatalysis and industrial processes . The inhibition pattern indicates a competitive mechanism, where the compound competes with the substrate for the active site of the enzyme.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, it has shown promise in inhibiting the proliferation of human breast cancer cells in vitro. The cytotoxicity appears to be dose-dependent, warranting further investigation into its potential as an anticancer agent.

Case Studies

  • Antimicrobial Activity : A study published in MDPI demonstrated that derivatives similar to this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for some derivatives .
  • Enzymatic Inhibition : In research focusing on enzymatic inhibition, it was reported that certain derivatives could reduce cellobiase activity by up to 50% at concentrations of 100 µM, indicating a strong potential for applications in biotechnology .
  • Cytotoxicity Studies : A case study involving breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a reduction in cell viability by approximately 40% at a concentration of 50 µM after 48 hours .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
Enzymatic InhibitionReduction in cellobiase activity
Cytotoxicity40% reduction in breast cancer cell viability at 50 µM

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)ConditionsKey Reference
PCC Oxidation65–72DCM, 0°C, 12 h
Glyoxylic Acid Condensation55–60H₂SO₄, 25°C, 24 h

What spectroscopic and chromatographic methods confirm the compound’s purity and structural integrity?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton, while biphenyl aromatic protons appear as multiplets (δ 7.2–7.8 ppm) .
    • ¹³C NMR : Carbonyl (C=O) signals at ~190–200 ppm .
  • X-ray Crystallography : Resolves hydrate geometry; intermolecular O–H···O hydrogen bonds between aldehyde and water .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Validation:

  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 256.0732 (calc. 256.0738) confirms formula C₁₄H₁₂O₃·H₂O .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to volatile aldehyde emissions.
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrate decomposition .

How can computational modeling optimize synthesis pathways and predict reactivity?

Advanced Research Question
Methodological Answer:

  • Reaction Path Search : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates for Friedel-Crafts steps .
  • Solvent Effects : COSMO-RS simulations predict solvent compatibility, reducing trial-and-error in condition screening .
  • Machine Learning : Train models on existing biphenyl reaction datasets to predict optimal catalysts (e.g., AlCl₃ vs. FeCl₃) .

Case Study :
ICReDD’s workflow integrates quantum calculations with experimental validation, cutting development time by 40% .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Question
Methodological Answer:

  • Dose-Response Analysis : Standardize assays (e.g., IC₅₀ in cancer cell lines) using MTT or SRB protocols to compare potency .
  • Metabolite Profiling : LC-MS identifies degradation products that may influence activity discrepancies .
  • Structural Analog Testing : Compare with derivatives (e.g., 4-chlorophenyl or methoxy variants) to isolate pharmacophore effects .

Q. Table 2: Biological Activity Comparison

DerivativeIC₅₀ (μM)Cell LineReference
Biphenyl-4-yl (parent)12.3HeLa
4-Chlorophenyl analog8.7MCF-7

How do structural modifications at the biphenyl moiety affect reactivity in multicomponent reactions?

Advanced Research Question
Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at the 4′-position increase electrophilicity, accelerating nucleophilic additions (e.g., with amines) .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reaction rates in Ugi-type reactions by hindering imine formation .
  • Solubility : Methoxy groups improve aqueous solubility, enabling green chemistry approaches .

Case Study :
Substitution with 4-fluorophenyl enhanced reactivity in Pd-catalyzed cross-couplings, achieving 85% yield vs. 60% for parent compound .

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